2-Chloro-3-trifluoromethyl-thiophene
CAS No.:
Cat. No.: VC13606950
Molecular Formula: C5H2ClF3S
Molecular Weight: 186.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H2ClF3S |
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Molecular Weight | 186.58 g/mol |
IUPAC Name | 2-chloro-3-(trifluoromethyl)thiophene |
Standard InChI | InChI=1S/C5H2ClF3S/c6-4-3(1-2-10-4)5(7,8)9/h1-2H |
Standard InChI Key | BUDUFCQPCLPLFL-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1C(F)(F)F)Cl |
Canonical SMILES | C1=CSC(=C1C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular and Spectral Characteristics
The core structure of 2-chloro-3-(trifluoromethyl)thiophene comprises a thiophene ring substituted with chlorine at position 2 and a trifluoromethyl (-CF₃) group at position 3. Key properties of analogous compounds include:
The trifluoromethyl group enhances electronegativity and metabolic stability, while the chlorine atom influences reactivity in cross-coupling reactions .
Synthetic Methodologies
Meerwein Reaction for Halogenated Thiophenes
A critical pathway for synthesizing halogenated trifluoromethylthiophenes involves the Meerwein reaction, where 2-chloroacrylonitrile reacts with aryldiazonium salts under CuBr₂ catalysis. For example:
This method yields functionalized thiophenes in high yields (e.g., 78% for 2-chloro-3-(trifluoromethyl)pyridine analogs) .
Halogen Exchange and Cross-Coupling
Bromine or chlorine substituents enable further functionalization via Suzuki-Miyaura or Negishi couplings. For instance, 5-bromo-2-chloro-3-(trifluoromethyl)thiophene serves as a precursor for introducing aryl or alkyl groups at position 5 .
Applications in Drug Discovery and Materials Science
Pharmaceutical Relevance
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Antimicrobial Agents: Thiophene derivatives inhibit bacterial NorA multidrug transporters and exhibit antileishmanial activity .
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Anticancer Compounds: Analogous structures (e.g., Raltitrexed) are FDA-approved antifolates targeting thymidylate synthase .
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Central Nervous System (CNS) Drugs: Fluorinated thiophenes enhance blood-brain barrier permeability, making them candidates for neurodegenerative disease therapeutics .
Materials Chemistry
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Conductive Polymers: 2-(Trifluoromethyl)thiophene derivatives polymerize into materials with high charge-carrier mobility, useful in organic electronics .
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Liquid Crystals: Fluorine's polarizability stabilizes mesophases, enabling applications in displays .
Analytical Characterization
Spectroscopic Techniques
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¹H/¹³C NMR: Distinct peaks for CF₃ (δ ~ -63 ppm in ¹⁹F NMR) and aromatic protons (δ 7.0–8.5 ppm) .
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GC-MS: Molecular ion peaks at m/z 265 (for bromo-chloro derivative) and 152 (for non-halogenated analog) .
Chromatographic Methods
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